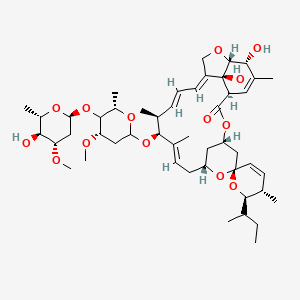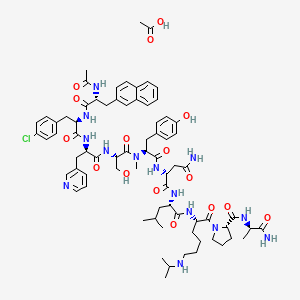
L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)-
説明
Acth (1-4) is the N-terminal tetrapeptide of ACTH.
科学的研究の応用
Peptide Synthesis and Structural Studies
- Peptide Synthesis: The synthesis of peptides such as N-CBO-L-Seryl-L-tyrosyl-L-serine methyl ester and L-methionyl-γ-benzyl-L-glutamate, involving L-methionine, is a significant area of research. These peptides have been synthesized through various methods, including condensation using the hydrazideazide procedure (Guttmann & Boissonnas, 1958).
- Structural Elucidation: The structural elucidation of peptides containing L-methionine, such as the dipeptide L-seryl-L-methionine, has been conducted using solid-state linear dichroic infrared spectroscopy and quantum chemical ab initio calculations, providing insights into their electronic structure and vibrational characteristics (Chapkanov & Zareva, 2010).
Methionine Metabolism and Biochemical Functions
- Biochemical Role of Methionine: L-Methionine plays a critical role in cellular biochemistry, serving as a precursor in methylation, aminopropylation, and transsulfuration pathways. Its significance is highlighted in studies exploring its use in clinical conditions like depression, dementia, and liver disease (Bottiglieri, 2002).
- Methionine in Pathogenic Bacteria: The essentiality of de novo methionine biosynthesis in pathogenic bacteria like Salmonella Typhimurium has been examined, revealing its importance for bacterial growth and virulence (Husna et al., 2018).
Methionine in Disease and Therapy
- Parkinson's Disease: L-Methionine has been studied for its potential protective effects against oxidative stress and mitochondrial dysfunction in Parkinson's Disease. It may play a role in maintaining mitochondrial functionality and preventing neurodegenerative processes (Catanesi et al., 2021).
- Interaction with Proteins: Studies have investigated the interaction of L-methionine molecules with proteins like α-Chymotrypsin in aqueous solutions, using spectroscopic and computational approaches. This research is crucial for understanding small molecule-protein interactions and drug development (Asgharzadeh et al., 2019).
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,5R)-2,5-diamino-6-hydroxy-3-(4-hydroxyphenyl)-4-oxohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O8S/c1-33-7-6-13(20(31)32)23-18(29)14(9-26)24-19(30)16(22)15(17(28)12(21)8-25)10-2-4-11(27)5-3-10/h2-5,12-16,25-27H,6-9,21-22H2,1H3,(H,23,29)(H,24,30)(H,31,32)/t12-,13+,14+,15?,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBYNBBWIWHRSI-GDOYIGSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C1=CC=C(C=C1)O)C(=O)C(CO)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C1=CC=C(C=C1)O)C(=O)[C@@H](CO)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941113 | |
| Record name | N-(2-{[2,5-Diamino-1,6-dihydroxy-3-(4-hydroxyphenyl)-4-oxohexylidene]amino}-1,3-dihydroxypropylidene)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19405-50-6 | |
| Record name | Acth (1-4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019405506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[2,5-Diamino-1,6-dihydroxy-3-(4-hydroxyphenyl)-4-oxohexylidene]amino}-1,3-dihydroxypropylidene)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,3S,4S,7R,8R,11R,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B1664283.png)










